molecular formula C24H26N4O3 B12254935 N-(4-{4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carbonyl}phenyl)acetamide

N-(4-{4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carbonyl}phenyl)acetamide

Cat. No.: B12254935
M. Wt: 418.5 g/mol
InChI Key: GGRQKDGCHWUJKG-UHFFFAOYSA-N
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Description

N-(4-{4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carbonyl}phenyl)acetamide is a complex organic compound that features a quinazolinone core, a piperidine ring, and an acetamide group

Properties

Molecular Formula

C24H26N4O3

Molecular Weight

418.5 g/mol

IUPAC Name

N-[4-[4-[(2-methyl-4-oxoquinazolin-3-yl)methyl]piperidine-1-carbonyl]phenyl]acetamide

InChI

InChI=1S/C24H26N4O3/c1-16-25-22-6-4-3-5-21(22)24(31)28(16)15-18-11-13-27(14-12-18)23(30)19-7-9-20(10-8-19)26-17(2)29/h3-10,18H,11-15H2,1-2H3,(H,26,29)

InChI Key

GGRQKDGCHWUJKG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)C(=O)C4=CC=C(C=C4)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carbonyl}phenyl)acetamide typically involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents. The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the attachment of the acetamide group through acylation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-{4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carbonyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents onto the piperidine or quinazolinone rings .

Scientific Research Applications

N-(4-{4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carbonyl}phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carbonyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can inhibit enzyme activity by binding to the active site, while the piperidine ring may enhance the compound’s binding affinity and specificity. The acetamide group can further modulate the compound’s pharmacokinetic properties, such as solubility and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carbonyl}phenyl)acetamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and its potential for diverse applications make it a valuable compound for further research and development .

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